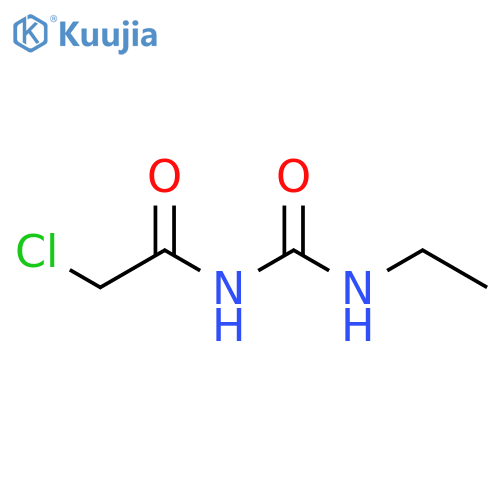Cas no 4791-24-6 (3-(2-chloroacetyl)-1-ethylurea)

3-(2-chloroacetyl)-1-ethylurea 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-(ethylcarbamoyl)acetamide
- 1-(2-CHLORO-ACETYL)-3-ETHYL-UREA
- 1-chloroacetyl-3-ethyl-urea
- ClCH2C(O)NHC(O)NHCH2CH3
- N-(chloroacetyl)-N'-ethylurea
- N-Aethyl-N'-chloracetyl-harnstoff
- N-Chloracetyl-N'-ethyl-harnstoff
- N-ethyl-N'-chloroacetyl-urea
- 3-(2-chloroacetyl)-1-ethylurea
-
- インチ: InChI=1S/C5H9ClN2O2/c1-2-7-5(10)8-4(9)3-6/h2-3H2,1H3,(H2,7,8,9,10)
- InChIKey: BPSCQIPXTHOTMA-UHFFFAOYSA-N
- ほほえんだ: CCNC(NC(CCl)=O)=O
計算された属性
- せいみつぶんしりょう: 164.03500
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 5
じっけんとくせい
- PSA: 58.20000
- LogP: 0.85270
3-(2-chloroacetyl)-1-ethylurea セキュリティ情報
3-(2-chloroacetyl)-1-ethylurea 税関データ
- 税関コード:2924210090
- 税関データ:
中国税関コード:
2924210090概要:
2924210090他のアシル尿素及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924210090個の他のureines及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3-(2-chloroacetyl)-1-ethylurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290737-5g |
3-(2-Chloroacetyl)-1-ethylurea |
4791-24-6 | 97% | 5g |
¥16044.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290737-1g |
3-(2-Chloroacetyl)-1-ethylurea |
4791-24-6 | 97% | 1g |
¥5529.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290737-10g |
3-(2-Chloroacetyl)-1-ethylurea |
4791-24-6 | 97% | 10g |
¥29721.00 | 2024-05-12 | |
| Enamine | EN300-05668-0.1g |
3-(2-chloroacetyl)-1-ethylurea |
4791-24-6 | 95% | 0.1g |
$66.0 | 2023-10-28 | |
| Enamine | EN300-05668-0.25g |
3-(2-chloroacetyl)-1-ethylurea |
4791-24-6 | 95% | 0.25g |
$92.0 | 2023-10-28 | |
| Enamine | EN300-05668-10.0g |
3-(2-chloroacetyl)-1-ethylurea |
4791-24-6 | 95% | 10g |
$1101.0 | 2023-05-03 | |
| Enamine | EN300-05668-0.5g |
3-(2-chloroacetyl)-1-ethylurea |
4791-24-6 | 95% | 0.5g |
$175.0 | 2023-10-28 | |
| Enamine | EN300-05668-5.0g |
3-(2-chloroacetyl)-1-ethylurea |
4791-24-6 | 95% | 5g |
$743.0 | 2023-05-03 | |
| Aaron | AR00DJ75-500mg |
1-(2-CHLORO-ACETYL)-3-ETHYL-UREA |
4791-24-6 | 95% | 500mg |
$266.00 | 2025-01-24 | |
| Aaron | AR00DJ75-10g |
1-(2-CHLORO-ACETYL)-3-ETHYL-UREA |
4791-24-6 | 95% | 10g |
$1539.00 | 2023-12-13 |
3-(2-chloroacetyl)-1-ethylurea 関連文献
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
3-(2-chloroacetyl)-1-ethylureaに関する追加情報
Recent Advances in the Study of 3-(2-Chloroacetyl)-1-ethylurea (CAS: 4791-24-6) and Its Applications in Chemical Biology and Medicine
The compound 3-(2-chloroacetyl)-1-ethylurea (CAS: 4791-24-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and emerging roles in drug development. Recent studies highlight its utility as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel enzyme inhibitors and targeted therapies.
One of the key breakthroughs in the study of 3-(2-chloroacetyl)-1-ethylurea is its role as a precursor in the synthesis of small-molecule inhibitors targeting specific enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the development of covalent inhibitors for kinases, which are critical in cancer signaling pathways. The chloroacetyl group in the compound facilitates covalent binding to cysteine residues in the active sites of these enzymes, thereby offering a promising strategy for irreversible inhibition.
In addition to its applications in kinase inhibition, recent research has explored the compound's potential in antimicrobial therapies. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of 3-(2-chloroacetyl)-1-ethylurea exhibit potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial cell wall synthesis, suggesting a new avenue for addressing antibiotic resistance. These findings underscore the compound's versatility and its potential to address unmet medical needs.
Another area of interest is the compound's role in prodrug design. Researchers have leveraged its reactive chloroacetyl moiety to develop prodrugs that release active agents in a controlled manner. For example, a 2024 study in Molecular Pharmaceutics detailed the use of 3-(2-chloroacetyl)-1-ethylurea as a linker in antibody-drug conjugates (ADCs), enabling targeted delivery of cytotoxic payloads to cancer cells. This approach minimizes off-target effects and enhances therapeutic efficacy, marking a significant advancement in precision medicine.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and safety profiles of 3-(2-chloroacetyl)-1-ethylurea-based compounds. Recent toxicological studies have raised concerns about potential off-target effects due to the reactivity of the chloroacetyl group. However, ongoing research aims to address these issues through structural modifications and advanced delivery systems. For instance, a 2023 preprint in ChemRxiv proposed the use of biodegradable nanoparticles to encapsulate the compound, thereby reducing systemic toxicity while maintaining therapeutic activity.
In conclusion, 3-(2-chloroacetyl)-1-ethylurea (CAS: 4791-24-6) represents a promising scaffold in chemical biology and drug discovery, with applications ranging from enzyme inhibition to targeted therapy. Continued research into its mechanisms and derivatives is expected to yield innovative solutions for complex medical challenges. The compound's versatility and reactivity make it a valuable tool for researchers, and its integration into next-generation therapeutics holds great potential for advancing patient care.
4791-24-6 (3-(2-chloroacetyl)-1-ethylurea) 関連製品
- 2680704-81-6(8-Methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid)
- 1806073-26-6(Methyl 3-chloro-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxylate)
- 1824144-37-7(N-[3-(3-aminobutyl)phenyl]acetamide)
- 1076199-71-7(Carbostyril 124 N-Carboxyethyl Methanethiosulfonate)
- 186376-18-1(tert-butyl N-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate)
- 1897247-40-3(5-bromo-4-(1-hydroxycyclopropyl)methyl-2-methoxyphenol)
- 1249679-72-8(3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine)
- 1407161-75-4(1-(4-methoxyphenyl)-4,5-dimethyl-1H-Imidazole)
- 1216134-31-4(3-Chloro-4-ethoxy-phenol)
- 2763939-90-6(3-[(3-Bromophenyl)methyl]-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid)




